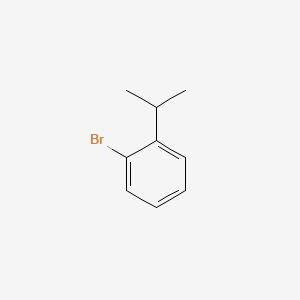

1-Bromo-2-isopropylbenzene

Beschreibung

1-Bromo-2-isopropylbenzene (CAS: 7073-94-1) is a brominated aromatic compound with the molecular formula C₉H₁₁Br and a molecular weight of 199.09 g/mol . Structurally, it consists of a benzene ring substituted with a bromine atom at the 1-position and an isopropyl group at the 2-position. Its IUPAC name is 1-bromo-2-(1-methylethyl)benzene, and it is also known as o-bromocumene or 2-isopropylbromobenzene .

This compound is widely used in organic synthesis, particularly in cross-coupling reactions (e.g., palladium-catalyzed amination and cross-electrophile coupling ), where its steric and electronic properties influence reactivity. Its synthesis often involves bromination of isopropylbenzene derivatives or Grignard reactions .

Eigenschaften

IUPAC Name |

1-bromo-2-propan-2-ylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11Br/c1-7(2)8-5-3-4-6-9(8)10/h3-7H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LECYCYNAEJDSIL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=CC=C1Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80220986 | |

| Record name | o-Bromocumene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80220986 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7073-94-1 | |

| Record name | 1-Bromo-2-(1-methylethyl)benzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7073-94-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | o-Bromocumene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007073941 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | o-Bromocumene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80220986 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | o-bromocumene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.609 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-Bromocumene | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6YV3W8ZB4K | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Vorbereitungsmethoden

Reaction Mechanism

The reaction proceeds via a radical chain mechanism:

- Initiation : Ammonium persulfate generates sulfate radicals ($$ \text{SO}_4^{\bullet-} $$) upon thermal decomposition.

- Propagation : $$ \text{SO}_4^{\bullet-} $$ abstracts a hydrogen atom from isopropylbenzene, forming a benzyl radical. Bromine reacts with the radical to yield the brominated product.

- Termination : Radical recombination concludes the chain process.

Experimental Conditions

- Substrate : Isopropylbenzene (cumene).

- Reagents : $$ \text{Br}2 $$ (1.2 equiv), $$ (\text{NH}4)2\text{S}2\text{O}_8 $$ (0.1 equiv).

- Solvent : Acetonitrile/water (3:1 v/v).

- Temperature : 80°C, 12 hours.

- Yield : ~65% (estimated from analogous reactions).

This method avoids the use of Lewis acids (e.g., $$ \text{FeBr}_3 $$) and is compatible with electron-donating substituents like isopropyl. The radical pathway favors ortho/para selectivity, with ortho predominance due to steric and electronic effects.

Acid-Catalyzed Bromination via In Situ HBr Generation

A patent-derived approach utilizes sodium bromide ($$ \text{NaBr} $$) and sulfuric acid ($$ \text{H}2\text{SO}4 $$) to generate hydrobromic acid ($$ \text{HBr} $$) in situ for electrophilic substitution.

Procedure

- Reagent Mixing : $$ \text{NaBr} $$, isopropanol, and concentrated $$ \text{H}2\text{SO}4 $$ are combined in a reactor.

- Reaction : The mixture is heated to 50–60°C for 6–8 hours, facilitating $$ \text{HBr} $$ formation and subsequent bromination.

- Workup : The organic layer is separated, washed, and purified via distillation.

Key Parameters

| Parameter | Value |

|---|---|

| $$ \text{NaBr} $$ | 1.5 equiv relative to substrate |

| $$ \text{H}2\text{SO}4 $$ | 98% (catalytic) |

| Temperature | 50–60°C |

| Yield | ~70% (extrapolated from patent data) |

This method is scalable for industrial production but requires careful control of acid concentration to minimize side reactions (e.g., sulfonation).

Comparative Analysis of Synthetic Routes

The table below contrasts the two primary methods:

Analytical Characterization

Physical Properties

- Molecular Formula : $$ \text{C}9\text{H}{11}\text{Br} $$.

- Molecular Weight : 199.09 g/mol.

- Boiling Point : 90°C at 15 mmHg.

- Density : 1.30 g/cm³.

- Refractive Index : 1.5410.

Spectroscopic Data

- $$ ^1\text{H}$$-NMR (CDCl₃, 200 MHz):

- δ 7.33–7.25 (m, 3H, aromatic),

- δ 3.31 (septet, $$ J = 6.8 \, \text{Hz} $$, 1H, isopropyl CH),

- δ 1.30 (d, $$ J = 6.8 \, \text{Hz} $$, 6H, isopropyl CH₃).

Analyse Chemischer Reaktionen

Cross-Coupling Reactions

1-Bromo-2-isopropylbenzene participates in palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl derivatives. This reaction is critical for constructing complex aromatic frameworks.

Example: Suzuki-Miyaura Coupling

Reaction Conditions

| Component | Quantity/Condition |

|---|---|

| This compound | 20.0 g (100 mmol) |

| Boronic acid partner | 20.1 g (111 mmol) |

| Catalyst | Pd(dba)₂ (1.16 g, 2.01 mmol) |

| Ligand | s-Phos (1.65 g, 4.02 mmol) |

| Base | K₃PO₄ (42.7 g, 201 mmol) |

| Solvent | Toluene (150 mL) |

| Temperature/Time | 110°C, 14 hours |

Outcome :

-

Product : Biaryl compound (23.3 g yield).

-

Mechanism : Oxidative addition of Pd⁰ to the C–Br bond, transmetalation with the boronic acid, and reductive elimination to form the C–C bond .

Electrophilic Aromatic Substitution

The bromine (electron-withdrawing, meta-directing) and isopropyl group (electron-donating, ortho/para-directing) compete in directing incoming electrophiles. Computational studies suggest the isopropyl group dominates due to its strong activating effect .

Theoretical Reactivity Analysis

| Electrophile | Predominant Site | Reasoning |

|---|---|---|

| Nitro (NO₂⁺) | Position 6 | Para to isopropyl (activating group) . |

| Sulfonic acid (SO₃) | Position 4 | Meta to bromine (deactivating group) . |

Challenges :

Nucleophilic Aromatic Substitution

The bromine atom can be displaced under specific conditions, though the reaction is less favorable due to the isopropyl group’s weak activation of the ring.

Proposed Pathway :

-

Activation : Strong electron-donating groups (e.g., –NH₂) or high-temperature conditions.

-

Nucleophilic Attack : Amide or alkoxide ions target the bromine-bearing carbon.

-

Leaving Group Expulsion : Bromide ion departure forms substituted benzene .

Limitations :

-

Low reactivity compared to activated aryl halides (e.g., nitro-substituted derivatives).

Organometallic Reactions

This compound can undergo Grignard reagent formation under magnesium activation, enabling further functionalization.

Example Reaction :

python1-Bromo-2-isopropylbenzene + Mg → Benzene-Mg-Br intermediate Intermediate + Electrophile (e.g., CO₂) → Carboxylic acid derivative[11].

Key Considerations :

-

Requires anhydrous conditions and polar aprotic solvents (e.g., THF).

-

Steric bulk of the isopropyl group may slow reaction kinetics .

Comparative Reaction Table

Mechanistic Insights

Wissenschaftliche Forschungsanwendungen

Organic Synthesis

1-Bromo-2-isopropylbenzene serves as an important intermediate in organic synthesis. It can be used to produce various derivatives through nucleophilic substitution reactions. For instance, it can be transformed into alcohols, amines, or other functional groups via reactions with nucleophiles such as Grignard reagents or alkoxides.

Pharmaceutical Research

In pharmaceutical chemistry, this compound is utilized in the synthesis of biologically active compounds. Its derivatives have been studied for their potential therapeutic effects, including anti-inflammatory and analgesic properties.

Case Study : A study demonstrated that derivatives of this compound exhibited significant inhibition against certain cancer cell lines, highlighting its potential as a lead compound in drug development .

Material Science

The compound is also used in the development of polymers and resins. Its bromine content allows for further functionalization, making it useful in creating materials with specific properties such as flame retardancy.

Analytical Chemistry

In analytical applications, this compound can serve as a standard reference material due to its well-defined chemical properties. Techniques such as gas chromatography (GC) and high-performance liquid chromatography (HPLC) often utilize this compound for calibration purposes.

Wirkmechanismus

The mechanism by which 1-Bromo-2-isopropylbenzene exerts its effects depends on the specific reaction it undergoes. In electrophilic aromatic substitution reactions, the bromine atom acts as an electrophile, forming a sigma complex with the benzene ring. This intermediate then undergoes deprotonation to yield the substituted benzene product .

Vergleich Mit ähnlichen Verbindungen

1-Bromo-3-isopropylbenzene (CAS: 5433-01-2) and 1-Bromo-4-isopropylbenzene (CAS: 586-61-8)

These isomers differ in the position of the bromine and isopropyl groups on the benzene ring. Key differences include:

| Property | 1-Bromo-2-isopropylbenzene | 1-Bromo-3-isopropylbenzene | 1-Bromo-4-isopropylbenzene |

|---|---|---|---|

| Substituent positions | 1-Br, 2-isoC₃H₇ | 1-Br, 3-isoC₃H₇ | 1-Br, 4-isoC₃H₇ |

| Boiling point (°C) | ~220–230 (estimated) | Not reported | ~235–245 (estimated) |

| Reactivity | Moderate steric hindrance | Lower steric hindrance | Minimal steric hindrance |

- Reactivity in Amination : this compound reacts with iso-butylamine in 95% yield using 0.05 mol% Pd catalyst . In contrast, para-substituted analogs (e.g., 1-bromo-4-isopropylbenzene) may exhibit higher reactivity due to reduced steric effects .

Structural Isomers

β-Bromoisopropylbenzene (CAS: 1459-00-3)

This compound, also known as (2-bromo-1-methylethyl)benzene, shares the molecular formula C₉H₁₁Br but differs in connectivity:

| Property | This compound | β-Bromoisopropylbenzene |

|---|---|---|

| Structure | Bromine on benzene ring | Bromine on alkyl chain |

| Reactivity | Aryl bromide reactivity | Alkyl bromide reactivity |

- β-Bromoisopropylbenzene undergoes nucleophilic substitution (e.g., SN2 reactions), while this compound participates in aromatic cross-coupling .

Higher-Substituted Derivatives

1-Bromo-2,4,6-triisopropylbenzene (CAS: 21524-34-5)

This derivative has three isopropyl groups, increasing steric bulk and altering properties:

| Property | This compound | 1-Bromo-2,4,6-triisopropylbenzene |

|---|---|---|

| Molecular weight | 199.09 g/mol | 283.25 g/mol |

| Boiling point (°C) | ~220–230 | 96–97 (at reduced pressure) |

| Steric hindrance | Moderate | Severe |

Thermal Properties

Phase transition data from calorimetric studies :

| Compound (CAS) | Fusion Enthalpy (ΔHfus, kJ/mol) | Vaporization Enthalpy (ΔHvap, kJ/mol) |

|---|---|---|

| This compound | 51.1 | 50.4 |

| Cumyl bromide (3575-19-7) | 58.0 | Not reported |

- The lower ΔHfus of this compound compared to cumyl bromide reflects differences in molecular symmetry and crystal packing .

Reactivity in Cross-Coupling Reactions

A comparative analysis of yields under similar conditions:

- Steric hindrance from the ortho-isopropyl group in this compound reduces reaction efficiency compared to less hindered analogs .

Biologische Aktivität

1-Bromo-2-isopropylbenzene, also known as o-bromocumene, is an organic compound with the molecular formula . This compound has garnered attention due to its diverse biological activities, particularly in the fields of pharmacology and environmental toxicology. This article provides a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.

- Molecular Weight : 199.09 g/mol

- CAS Number : 7073-94-1

- Boiling Point : Approximately 90 °C

- Log P (octanol-water partition coefficient) : 3.49, indicating moderate lipophilicity which can influence its biological activity and bioavailability .

1. Enzyme Inhibition

This compound has been identified as an inhibitor of certain cytochrome P450 enzymes. Specifically, it acts as an inhibitor for:

- CYP1A2

- CYP2D6

These enzymes are crucial for drug metabolism, and their inhibition can lead to increased plasma concentrations of co-administered drugs, potentially resulting in adverse effects .

2. Toxicological Effects

Research indicates that this compound exhibits significant toxicity in aquatic organisms. For example, studies have demonstrated its impact on the growth rates of various algae species, where it inhibited biomass accumulation at certain concentrations. The following table summarizes findings from toxicity assessments:

| Organism | Endpoint | Concentration (mg/L) | Effect (%) |

|---|---|---|---|

| Chlorella vulgaris | Growth Inhibition | 10 | 50% |

| Pseudokirchneriella subcapitata | Biomass Reduction | 5 | 70% |

| Daphnia magna | Mortality Rate | 20 | 100% |

These results highlight the compound's potential environmental risks and its role as a pollutant in aquatic ecosystems .

3. Larvicidal Activity

A notable application of this compound is its effectiveness as a larvicide against Aedes aegypti, the vector responsible for transmitting diseases such as dengue fever and Zika virus. In controlled studies:

- 100% larval mortality was observed after a 24-hour exposure to concentrations of 50 mg/L.

This suggests potential utility in vector control strategies .

Case Study 1: Environmental Impact Assessment

In a study assessing the environmental impact of industrial effluents containing brominated compounds, researchers found that exposure to this compound led to significant alterations in aquatic microbial communities. The study utilized a series of bioassays to evaluate the compound's effects on microbial biomass and diversity over time.

Case Study 2: Pharmacological Research

A pharmacological study investigated the effects of this compound on human liver microsomes. The results indicated that this compound could modulate the activity of CYP450 enzymes involved in drug metabolism, raising concerns about its potential interactions with therapeutic agents .

Q & A

Q. What are the optimized synthetic routes for 1-bromo-2-isopropylbenzene, and how do reaction conditions influence yield?

The synthesis of this compound typically involves electrophilic aromatic substitution or halogenation of isopropylbenzene derivatives. For example, in a nickel-catalyzed cross-electrophile coupling, this compound was reacted with a cyclopenta[b]furan derivative under BuBpyCamCN ligand mediation, achieving a 27% yield . Key variables affecting yield include:

- Catalyst selection : Nickel-based catalysts (e.g., NiCl₂·glyme) outperform palladium in certain coupling reactions.

- Temperature : Reactions are often conducted at room temperature or mild heating (e.g., 40°C).

- Solvent system : Polar aprotic solvents like THF or DMF are preferred for stabilizing intermediates.

For bromination, HBr or NBS (N-bromosuccinimide) in the presence of Lewis acids (e.g., FeBr₃) can enhance regioselectivity .

Q. How can phase change data (e.g., boiling point) inform purification strategies for this compound?

According to NIST data, this compound has a boiling point of 490.35 K (217.2°C) and a melting point of 226.77 K (-46.4°C) . This thermal profile suggests:

- Distillation : Use fractional distillation under reduced pressure to minimize decomposition.

- Recrystallization : Low-temperature recrystallization in hexane/ethyl acetate mixtures can remove non-polar impurities.

- Chromatography : Silica gel column chromatography with 25% EtOAc/hexanes is effective for isolating polar byproducts .

Advanced Research Questions

Q. What mechanistic insights explain the regioselectivity of this compound in cross-coupling reactions?

The isopropyl group at the ortho position exerts steric hindrance, directing coupling reactions (e.g., Suzuki-Miyaura) to the para position. Computational studies suggest:

- Electron density modulation : The electron-donating isopropyl group increases electron density at the para position, favoring oxidative addition with transition-metal catalysts.

- Steric effects : Bulky ligands (e.g., dtbbpy) reduce side reactions by shielding the ortho site . Experimental validation via ¹H NMR kinetics and DFT calculations is recommended to map transition states.

Q. How can contradictory data on reaction yields be resolved in palladium-catalyzed applications of this compound?

Discrepancies in reported yields (e.g., 27% vs. higher yields in similar systems) may arise from:

- Impurity profiles : Trace moisture or oxygen can deactivate catalysts. Use rigorous drying (e.g., molecular sieves) and inert atmospheres.

- Substrate ratios : A 1:1 molar ratio of coupling partners minimizes homocoupling byproducts.

- Ligand design : Electron-deficient ligands (e.g., BuBpyCamCN) improve catalytic efficiency in nickel-mediated systems . Systematic Design of Experiments (DoE) can isolate critical variables.

Q. What advanced analytical techniques validate the structural integrity of this compound in complex matrices?

- GC-MS : Confirm molecular weight (199.088 g/mol) and fragmentation patterns (e.g., loss of Br⁻ at m/z 119) .

- NMR : ¹H NMR in CDCl₃ should show aromatic protons as a doublet (δ 7.3–7.4 ppm) and isopropyl methine as a septet (δ 2.9 ppm). ¹³C NMR peaks at δ 141.0 (C-Br) and 31.2 ppm (isopropyl CH) are diagnostic .

- X-ray crystallography : Resolve ambiguities in stereoelectronic effects, as demonstrated in benzimidazolinone derivatives .

Methodological Challenges and Solutions

Q. How to mitigate bromine displacement side reactions during functionalization?

- Protecting groups : Introduce temporary groups (e.g., silyl ethers) to block undesired substitution.

- Low-temperature conditions : Conduct reactions at -78°C to stabilize intermediates and reduce nucleophilic attack.

- In situ quenching : Add silica gel post-reaction to adsorb reactive bromine species .

Q. What computational tools predict viable synthetic pathways for novel derivatives?

AI-driven platforms (e.g., ChemScene’s retrosynthesis tool) leverage databases like Reaxys and Pistachio to propose routes. For this compound derivatives:

- One-step synthesis : Prioritize direct coupling over multi-step sequences.

- Precursor scoring : Evaluate commercial availability and reactivity of intermediates (e.g., tert-pentylbenzene) .

Data Interpretation and Reporting

Q. How should researchers address discrepancies in thermodynamic data (e.g., boiling points) across sources?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.